1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Description
This compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine moiety and at the 5-position with a 4-fluorophenyl group. The piperazine ring is further functionalized with a 1,3-benzodioxol-5-ylmethyl group, which introduces electron-rich aromatic and oxygenated substituents. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-18-4-2-17(3-5-18)19-13-32-24-22(19)23(26-14-27-24)29-9-7-28(8-10-29)12-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,13-14H,7-10,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUKGXQVFARFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature:
Computational and Experimental Data
- Drug-Likeness: Computational models (e.g., Lipinski’s Rule of Five) predict moderate solubility and permeability for the target compound, akin to ’s chromeno-pyrimidine derivatives .
- CYP Inhibition Risk : The benzodioxole group may reduce cytochrome P450 interactions compared to ’s morpholine-containing analogue, which required structural optimization to mitigate CYP inhibition .
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.39 g/mol. The structure features a benzodioxole moiety, a thienopyrimidine core, and a piperazine ring, which contribute to its biological properties.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases, including MEK1/2, which are crucial in the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in cancer cell lines.
- Regulation of Apoptosis : The compound may interact with apoptotic pathways, potentially modulating the activity of pro-apoptotic and anti-apoptotic proteins, thereby influencing cell survival in various contexts.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of specific cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 |
| MOLM13 (Leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
These results suggest that the compound acts as a potent inhibitor against acute biphenotypic leukemia cells and may be effective in targeting other malignancies with similar signaling pathways.
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Xenograft Models : In xenograft models derived from BRAF mutant lines, treatment with the compound resulted in significant tumor growth inhibition at doses as low as 10 mg/kg when administered orally.
Case Studies
A notable case study involved the evaluation of this compound's effects on neuroblastoma cells. The study reported that treatment led to a decrease in MYCN phosphorylation levels, suggesting potential utility in treating MYCN-amplified tumors.
Q & A
Q. How to identify and characterize degradation products during long-term storage?
- Use LC-MS/MS (Q-TOF) to detect oxidative byproducts (e.g., sulfoxides from thienopyrimidine). -NMR tracks demethylation of the benzodioxole moiety. Stability-indicating methods (ICH guidelines) validate analytical protocols .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethylidene hydrazine | 4-Hydroxyacetophenone, alkyl bromide, refluxing ethanol | 65–75 | |
| 2 | Pyrazole-4-carbaldehyde | POCl/DMF, 80°C, 6h | 50–60 | |
| 3 | Final coupling | Barbituric acid, EtOH/HO (4:1), reflux | 40–50 |
Table 2: Biological Activity Data of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
